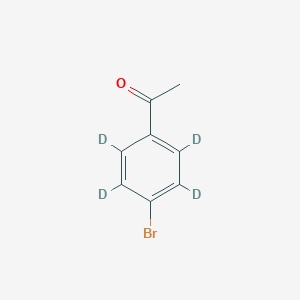

4'-Bromoacetophenone-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Bromoacetophenone is an acetophenone derivative known for its usefulness in organic coupling reactions and various biological applications . It is a fundamental starting material for organic synthesis .

Synthesis Analysis

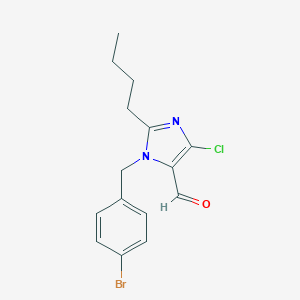

4’-Bromoacetophenone is used as an organic building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .Molecular Structure Analysis

The molecular formula of 4’-Bromoacetophenone is C8H7BrO . The structure of 4’-Bromoacetophenone can be viewed using Java or Javascript .Chemical Reactions Analysis

4’-Bromoacetophenone is used in the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromoacetophenone include a density of 1.5±0.1 g/cm3, boiling point of 259.9±23.0 °C at 760 mmHg, and a molecular weight of 199.045 .Safety And Hazards

4’-Bromoacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Relevant Papers The relevant papers analyzed include a study on the physico-chemical and spectroscopic properties of biofield energy treated 4-bromoacetophenone , and a paper on the application of α-bromination reaction on acetophenone derivatives in experimental teaching .

Propiedades

IUPAC Name |

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYECURVXVYPVAT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481767 |

Source

|

| Record name | 4-Bromohypnone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromohypnone-d4 | |

CAS RN |

343942-02-9 |

Source

|

| Record name | 4-Bromohypnone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)

![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)